molecular formula C9H7F6NO B2695761 2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline CAS No. 258353-01-4

2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline

Cat. No.: B2695761
CAS No.: 258353-01-4
M. Wt: 259.151
InChI Key: YNQOGGRDSJWRMW-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline (referred to here as the target compound) is a fluorinated aromatic amine with a trifluoroethoxy (–OCH₂CF₃) group at the 2-position and a trifluoromethyl (–CF₃) group at the 5-position of the aniline ring.

Properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6NO/c10-8(11,12)4-17-7-2-1-5(3-6(7)16)9(13,14)15/h1-3H,4,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQOGGRDSJWRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline typically involves the reaction of 2,2,2-trifluoroethanol with an appropriate aniline derivative under specific conditions. One common method includes the use of trifluoromethyl triflate as a reagent to introduce the trifluoromethyl group. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of high-purity 2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, where the trifluoromethyl and trifluoroethoxy groups influence the reactivity and orientation of the substituents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Electronic Effects

Key Compounds :
Compound Name Substituents Molecular Formula Molecular Weight CAS No. Key Features
Target Compound 2-OCH₂CF₃, 5-CF₃ ~300 (estimated) Strong electron-withdrawing groups (EWGs) enhance stability and reduce electrophilic substitution reactivity.
2-Fluoro-5-(trifluoromethyl)aniline 2-F, 5-CF₃ C₇H₅F₄N 179.11 535-52-4 Lacks trifluoroethoxy group; smaller size and higher volatility .
3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline 3-OCH₂CF₃, 5-CF₃ C₉H₇F₆NO 283.15 Positional isomer; meta-substitution may alter steric and electronic properties .
2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline 2-OPh(3-OCH₃), 5-CF₃ C₁₄H₁₂F₃NO₂ 283.24 728907-96-8 Methoxyphenoxy group introduces electron-donating effects, increasing solubility in polar solvents .
5-Chloro-2-{[4-(trifluoromethoxy)phenyl]methoxy}aniline 5-Cl, 2-OCH₂Ph(4-OCH₂CF₃) C₁₄H₁₁ClF₃NO₂ 317.69 1220031-89-9 Bulky benzyloxy group reduces membrane permeability but enhances thermal stability .
Electronic Effects :
  • The target compound’s trifluoroethoxy and trifluoromethyl groups create a highly electron-deficient aromatic ring, making it less reactive toward electrophilic substitution compared to analogs with electron-donating groups (e.g., methoxy) .
  • In contrast, 2-(3-methoxyphenoxy)-5-(trifluoromethyl)aniline exhibits mixed electronic effects due to the methoxy group, which may enhance its utility in coupling reactions .

Physicochemical Properties

Solubility and Lipophilicity :
  • Fluorinated substituents (e.g., –CF₃, –OCH₂CF₃) increase lipophilicity, improving solubility in organic solvents like chloroform or ethyl acetate but reducing aqueous solubility .
  • For example, 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline is slightly soluble in DMSO and methanol, whereas the target compound’s higher fluorine content likely further reduces polar solvent compatibility .
Thermal Stability :
  • Compounds with trifluoromethoxy (–OCF₃) or trifluoroethoxy (–OCH₂CF₃) groups exhibit enhanced thermal stability due to strong C–F bonds. This is critical for high-temperature synthetic applications .
Pharmaceutical Intermediates :
  • The target compound’s EWGs make it a candidate for synthesizing kinase inhibitors or anti-inflammatory agents, where electron-deficient aromatic systems are often required .
Agrochemicals :
  • Analogs like 3-Chloro-4-(trifluoromethoxy)aniline (CAS 64628-73-5) are intermediates in herbicides, suggesting the target compound could serve similar roles .
Materials Science :

    Biological Activity

    2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline is a compound of interest due to its unique trifluoromethyl and ethoxy functionalities, which may enhance its biological activity. This article presents a comprehensive overview of its biological properties, including cytotoxicity, anti-cancer potential, and other pharmacological activities.

    Chemical Structure and Properties

    The chemical structure of 2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline can be represented as follows:

    • Molecular Formula : C10H8F6N
    • Molecular Weight : 253.17 g/mol

    The presence of trifluoromethyl groups is known to influence the electronic properties of aromatic compounds, often enhancing their lipophilicity and biological activity.

    1. Cytotoxicity and Anti-Cancer Activity

    Several studies have evaluated the cytotoxic effects of compounds containing trifluoromethyl groups. For instance, research has shown that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines.

    • Case Study : A study involving derivatives of 1,3,4-oxadiazole reported that compounds with trifluoromethyl substitutions demonstrated IC50 values indicating effective cell death in glioblastoma cell lines. The IC50 values for selected compounds were as follows:
    CompoundIC50 (µM)% Cell Death
    5b10.1451.58
    5d8.14150.12
    5m10.4853.65

    These results suggest that the trifluoromethyl group enhances the cytotoxic potential of these compounds against cancer cells by inducing apoptosis through DNA damage mechanisms .

    The mechanism by which these compounds exert their anti-cancer effects often involves the induction of apoptosis and modulation of key signaling pathways associated with cell survival and proliferation. For example:

    • DNA Damage Induction : Compounds treated on glioblastoma cells showed extensive fragmentation of nuclear DNA, confirming their role in promoting apoptosis .
    • Gene Expression Modulation : In some studies, treated cells exhibited down-regulation of genes associated with tumor growth and survival, such as BRCA1, TP53, and EGFR .

    3. Other Pharmacological Activities

    In addition to anti-cancer properties, the compound's derivatives have been investigated for other biological activities:

    • Anti-Diabetic Activity : Certain derivatives have demonstrated α-glucosidase inhibitory activity, which is beneficial for managing diabetes by lowering glucose levels in vivo .
    • Antibacterial Properties : Compounds containing similar functional groups have shown promising antibacterial activity against various pathogens, indicating a broad spectrum of biological activity .

    Q & A

    What are the common synthetic routes for preparing 2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline?

    Level : Basic
    Answer :
    The synthesis typically involves sequential functionalization of the aniline ring. Key steps include:

    • Nitro Group Reduction : A nitro-substituted precursor (e.g., 5-nitro-2-(trifluoroethoxy)aniline) is reduced using hydrogen gas with a palladium catalyst to yield the amino group .
    • Substitution Reactions : The trifluoroethoxy group can be introduced via nucleophilic aromatic substitution (SNAr) under basic conditions, leveraging electron-withdrawing substituents to activate the ring .
    • Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling may be employed to attach aryl/heteroaryl groups, as demonstrated in analogous compounds (e.g., coupling boronic esters with halogenated intermediates) .
      Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) is commonly used, as noted in palladium-catalyzed reactions .

    How can regioselectivity be controlled when introducing substituents to the aniline ring?

    Level : Advanced
    Answer :
    Regioselectivity depends on:

    • Directing Groups : Electron-withdrawing groups (e.g., -NO₂, -CF₃) meta-direct subsequent electrophilic substitutions. For example, the trifluoromethyl group at the 5-position directs incoming substituents to the 2- or 4-positions .
    • Reaction Conditions : Temperature and solvent polarity influence pathway dominance. Polar aprotic solvents (e.g., DMF) favor SNAr at electron-deficient positions, while protic solvents may favor alternative mechanisms .
    • Protecting Groups : Temporary protection of the amine (-NH₂) with acetyl or tert-butoxycarbonyl (Boc) groups prevents unwanted side reactions during substitutions .

    What spectroscopic techniques are most effective for characterizing this compound?

    Level : Basic
    Answer :

    • NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic proton environments and substitution patterns. ¹⁹F NMR is critical for resolving trifluoroethoxy (-OCF₂CF₃) and trifluoromethyl (-CF₃) signals .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
    • Infrared (IR) Spectroscopy : Detects amine (-NH₂) stretches (~3300–3500 cm⁻¹) and C-F vibrations (1000–1300 cm⁻¹) .

    What challenges arise in chromatographic purification due to fluorine substituents?

    Level : Advanced
    Answer :

    • Hydrophobicity : The trifluoromethyl and trifluoroethoxy groups increase lipophilicity, necessitating gradient elution with high-polarity solvents (e.g., ethyl acetate/hexane mixtures) .
    • Fluorine-Induced Signal Splitting : In ¹H NMR, coupling between fluorine and nearby protons (³JHF) complicates peak assignment. Deuterated solvents and 2D NMR (e.g., HSQC) aid resolution .
    • Stability : Fluorinated intermediates may decompose under acidic/basic conditions, requiring neutral pH during purification .

    How do fluorine atoms influence reactivity in nucleophilic substitutions?

    Level : Advanced
    Answer :

    • Electron-Withdrawing Effects : The -CF₃ and -OCF₂CF₃ groups deactivate the aromatic ring, slowing electrophilic substitutions but enhancing SNAr reactivity at activated positions .
    • Steric Hindrance : Bulky fluorine substituents hinder access to reactive sites, requiring elevated temperatures or microwave-assisted synthesis for efficient substitutions .
    • Leaving Group Ability : Trifluoroethoxy groups (-OCF₂CF₃) are poor leaving groups, making them resistant to displacement unless strongly activated .

    What methods assess the compound’s potential as a bioactive molecule?

    Level : Advanced
    Answer :

    • Enzyme Assays : Fluorinated anilines are screened against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry to measure binding affinity .
    • Cellular Uptake Studies : LogP measurements and radiolabeling (e.g., ¹⁸F isotopes) evaluate membrane permeability .
    • Metabolic Stability : Liver microsome assays identify metabolic degradation pathways, with trifluoromethyl groups often enhancing resistance to oxidation .

    How can computational chemistry predict catalytic reaction behavior?

    Level : Advanced
    Answer :

    • Density Functional Theory (DFT) : Models transition states and intermediates in palladium-catalyzed couplings, optimizing ligand selection (e.g., triphenylphosphine vs. XPhos) .
    • Molecular Dynamics (MD) : Simulates solvent effects on reaction rates, particularly for polar solvents like ethanol/water mixtures .
    • Docking Studies : Predict interactions with biological targets, leveraging fluorine’s electronegativity to map hydrogen-bonding motifs .

    What are key stability considerations for storage?

    Level : Basic
    Answer :

    • Light Sensitivity : Store in amber vials to prevent photodegradation of the amine group .
    • Moisture Control : Use desiccants or inert atmospheres (N₂/Ar) to avoid hydrolysis of the trifluoroethoxy group .
    • Temperature : Long-term storage at –20°C minimizes thermal decomposition .

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